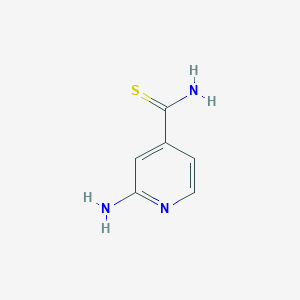

2-Aminopyridine-4-carbothioamide

Overview

Description

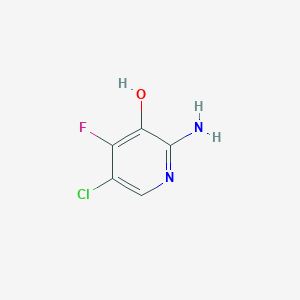

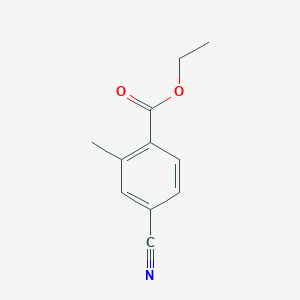

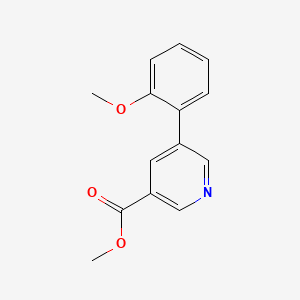

2-Aminopyridine-4-carbothioamide is an organic compound with the chemical formula H₂NC₅H₄NHC(S)NH₂ . It belongs to the class of aminopyridines and is one of three isomeric forms of aminopyridine. This colorless solid has found applications in drug discovery and synthesis due to its functionalized structure and low molecular weight .

Synthesis Analysis

The synthesis of 2-Aminopyridine-4-carbothioamide involves the reaction of sodium amide with pyridine , a process known as the Chichibabin reaction . This reaction leads to the formation of the desired compound, which serves as a versatile starting point for further chemical modifications .

Molecular Structure Analysis

The molecular structure of 2-Aminopyridine-4-carbothioamide consists of a pyridine ring (C₅H₄N) with an amino group (NH₂) at position 2 and a thioamide group (C(S)NH₂) at position 4. The presence of the thioamide moiety imparts unique reactivity and potential pharmacological properties .

Chemical Reactions Analysis

- Metal Complexation : The nitrogen atoms in the pyridine ring can coordinate with metal ions, potentially influencing biological activity .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antifungal Applications

A series of 2-alkylthiopyridine-4-carbothioamides, which includes 2-aminopyridine-4-carbothioamide, were synthesized and evaluated for antifungal potency. These compounds showed selective fungistatic activity against dermatophytes. The inhibitory activity was related to the hydrophobicity of the alkyl group in position 2 (Klimesová, Otčenášek, & Waisser, 1996).

Structural Analysis for Drug Development

2-Aminopyridine-4-carbothioamide has been studied for its vibrational spectroscopic properties, offering insights into its molecular structure. Such analyses are crucial in the development of drugs, as understanding the molecular structure helps in predicting and improving drug efficacy (Muthu, Ramachandran, & Uma maheswari, 2012).

Antimycobacterial Properties

Research on 4-alkylthiopyridine-2-carbothioamides, closely related to 2-aminopyridine-4-carbothioamide, showed good antimycobacterial activity against various Mycobacterium species. The antimicrobial activity of these compounds is influenced by the hydrophobicity of the alkyl group, highlighting the potential of these compounds in treating bacterial infections (Klimešová, Svoboda, Waisser, Macháček, Buchta, & Odlerová, 1996).

Antitumor Activity

2,2'-Bipyridyl-6-carbothioamide, a compound closely related to 2-aminopyridine-4-carbothioamide, showed antitumor activity by inhibiting ribonucleotide reductase, a key enzyme in proliferating cells. This suggests the potential of similar compounds in cancer treatment (Nocentini & Barzi, 1997).

properties

IUPAC Name |

2-aminopyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTVHGBAJJTNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640773 | |

| Record name | 2-Aminopyridine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminopyridine-4-carbothioamide | |

CAS RN |

88526-59-4 | |

| Record name | 2-Aminopyridine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.